molecular formula C33H24N2O2S B4626981 2-[(2-biphenyl-4-yl-2-oxoethyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile

2-[(2-biphenyl-4-yl-2-oxoethyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile

Cat. No. B4626981
M. Wt: 512.6 g/mol
InChI Key: ACJFUOZPLWXBOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex nicotinonitrile derivatives, including compounds similar to 2-[(2-biphenyl-4-yl-2-oxoethyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile, typically involves multi-step chemical reactions. These reactions may include condensation processes, where key functional groups such as nitriles and ethers are introduced to form the final compound. Advanced synthetic methods enable the precise incorporation of these functional groups, ensuring the target molecule's successful synthesis with desired properties.

Molecular Structure Analysis

The molecular structure of nicotinonitrile derivatives is critically analyzed using techniques such as X-ray diffraction (XRD) and computational methodologies. XRD findings for similar compounds have confirmed orthorhombic crystallization, showcasing a pyridine core flanked by phenyl rings. Computational analyses, including density functional theory (DFT), provide insights into the molecule's geometric optimization, electron density distributions, and potential reactivity hotspots, offering a comprehensive understanding of the compound's structural and electronic landscape (Bakheit & Alkahtani, 2023).

Scientific Research Applications

High-Performance Liquid Chromatography Applications

The application of similar chemical structures in high-performance liquid chromatography (HPLC) for the detection and analysis of biologically significant thiols highlights the importance of these compounds in analytical chemistry. The use of fluorogenic labelling reagents for HPLC demonstrates the utility of such compounds in enhancing detection sensitivity and specificity in pharmaceutical formulations, indicating potential for broad analytical applications (Gatti et al., 1990).

Pharmaceutical Research and Tyrosinase Inhibition

In pharmaceutical research, biphenyl-based compounds, including derivatives similar to the one , have been explored for their potential in treating various conditions, such as hypertension and inflammation. A study focused on synthesizing and analyzing biphenyl ester derivatives for their anti-tyrosinase activity, which is significant for developing treatments for conditions like hyperpigmentation. The findings highlight the pharmaceutical relevance of these compounds, supported by crystallographic, spectral analysis, and molecular docking studies (Kwong et al., 2017).

Electrochromic Device Development

The synthesis and application of dithienylpyrroles-based electrochromic polymers, including structures with similarities to the chemical , have been investigated for their potential in creating high-contrast electrochromic devices. These studies reveal the compounds' contributions to the development of advanced materials for optical applications, highlighting their significance in material science and engineering (Su et al., 2017).

Antimicrobial Activity

Research into thiazoles and their fused derivatives, including the reaction of compounds with similar structures, has demonstrated significant antimicrobial activities. This indicates the potential of such chemical structures in contributing to the development of new antimicrobial agents, with applications in medical and pharmaceutical research aimed at combating infectious diseases (Wardkhan et al., 2008).

properties

IUPAC Name

4-(4-methoxyphenyl)-2-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanyl-6-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H24N2O2S/c1-37-28-18-16-25(17-19-28)29-20-31(26-10-6-3-7-11-26)35-33(30(29)21-34)38-22-32(36)27-14-12-24(13-15-27)23-8-4-2-5-9-23/h2-20H,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJFUOZPLWXBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(Biphenyl-4-yl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2-biphenyl-4-yl-2-oxoethyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile
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2-[(2-biphenyl-4-yl-2-oxoethyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile
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2-[(2-biphenyl-4-yl-2-oxoethyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile

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